molecular formula C20H13ClN2O3S B3539176 (5E)-3-(3-chlorophenyl)-5-[(5-phenylsulfanylfuran-2-yl)methylidene]imidazolidine-2,4-dione

(5E)-3-(3-chlorophenyl)-5-[(5-phenylsulfanylfuran-2-yl)methylidene]imidazolidine-2,4-dione

Cat. No.: B3539176
M. Wt: 396.8 g/mol
InChI Key: VNBXTDZFRFAFDY-SFQUDFHCSA-N
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Description

(5E)-3-(3-chlorophenyl)-5-[(5-phenylsulfanylfuran-2-yl)methylidene]imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by its complex structure, which includes a chlorophenyl group, a phenylsulfanylfuran group, and an imidazolidine-2,4-dione core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

(5E)-3-(3-chlorophenyl)-5-[(5-phenylsulfanylfuran-2-yl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O3S/c21-13-5-4-6-14(11-13)23-19(24)17(22-20(23)25)12-15-9-10-18(26-15)27-16-7-2-1-3-8-16/h1-12H,(H,22,25)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBXTDZFRFAFDY-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(O2)C=C3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SC2=CC=C(O2)/C=C/3\C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(3-chlorophenyl)-5-[(5-phenylsulfanylfuran-2-yl)methylidene]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazolidine-2,4-dione core: This can be achieved by the cyclization of appropriate amino acids or their derivatives under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the imidazolidine-2,4-dione core using reagents like chlorobenzene and a suitable catalyst.

    Attachment of the phenylsulfanylfuran group: This step involves the reaction of the intermediate compound with phenylsulfanylfuran under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanylfuran group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazolidine-2,4-dione core, potentially converting it to imidazolidine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted imidazolidine-2,4-dione derivatives.

Scientific Research Applications

(5E)-3-(3-chlorophenyl)-5-[(5-phenylsulfanylfuran-2-yl)methylidene]imidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (5E)-3-(3-chlorophenyl)-5-[(5-phenylsulfanylfuran-2-yl)methylidene]imidazolidine-2,4-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to the inhibition of key enzymes or disruption of microbial cell membranes. In the context of anticancer research, it may interfere with cellular signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (5E)-3-(3-bromophenyl)-5-[(5-phenylsulfanylfuran-2-yl)methylidene]imidazolidine-2,4-dione: Similar structure but with a bromine atom instead of chlorine.

    (5E)-3-(3-fluorophenyl)-5-[(5-phenylsulfanylfuran-2-yl)methylidene]imidazolidine-2,4-dione: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of (5E)-3-(3-chlorophenyl)-5-[(5-phenylsulfanylfuran-2-yl)methylidene]imidazolidine-2,4-dione lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the chlorophenyl group, in particular, may influence its reactivity and interactions with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-3-(3-chlorophenyl)-5-[(5-phenylsulfanylfuran-2-yl)methylidene]imidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5E)-3-(3-chlorophenyl)-5-[(5-phenylsulfanylfuran-2-yl)methylidene]imidazolidine-2,4-dione

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